tert-butyl N-{[1-(aminomethyl)spiro[2.3]hexan-1-yl]methyl}carbamate is a chemical compound with notable potential in pharmaceutical applications. It is categorized under carbamates, which are esters or salts of carbamic acid. The compound's unique structure features a spirocyclic moiety, which contributes to its biological activity.
The compound is identified by its CAS number 2228153-22-6 and has a molecular formula of C13H24N2O2 with a molecular weight of 240.347 g/mol. It is primarily used for research purposes and is not intended for therapeutic or veterinary use.
tert-butyl N-{[1-(aminomethyl)spiro[2.3]hexan-1-yl]methyl}carbamate belongs to the class of organic compounds known as carbamates, which are characterized by the presence of the carbamate functional group (-OC(=O)N-). This classification is significant due to the biological activities often associated with carbamate derivatives, including their use in drug development.
The synthesis of tert-butyl N-{[1-(aminomethyl)spiro[2.3]hexan-1-yl]methyl}carbamate typically involves several steps, including the formation of the spirocyclic structure and subsequent functionalization to introduce the carbamate group.
The synthesis process can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reagent concentrations to maximize yield and purity .
The molecular structure of tert-butyl N-{[1-(aminomethyl)spiro[2.3]hexan-1-yl]methyl}carbamate can be described as follows:
The InChI key for this compound is UHCOEIGKSCQQPS-UHFFFAOYSA-N, which provides a unique identifier for chemical databases. The SMILES representation is CC(C)(C)OC(=O)NCC1(CC12CCC2)CN, allowing for easy input into chemical software for modeling and analysis.
tert-butyl N-{[1-(aminomethyl)spiro[2.3]hexan-1-yl]methyl}carbamate can participate in various chemical reactions typical of carbamates:
These reactions are essential for modifying the compound's structure to enhance its biological properties or facilitate further synthetic transformations.
The mechanism of action for tert-butyl N-{[1-(aminomethyl)spiro[2.3]hexan-1-yl]methyl}carbamate is not fully elucidated but likely involves interaction with biological targets such as enzymes or receptors:
Further studies are required to clarify its precise biological pathways and therapeutic potential.
These properties are crucial for determining handling procedures and potential applications in research settings.
tert-butyl N-{[1-(aminomethyl)spiro[2.3]hexan-1-yl]methyl}carbamate has potential applications in:
Research continues into optimizing its efficacy and expanding its applications across medicinal chemistry and related fields.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: